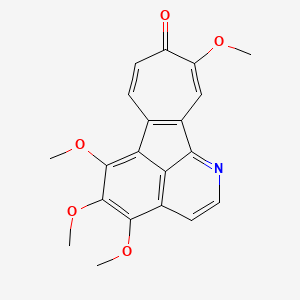

Isoimerubrine

Description

Propriétés

Formule moléculaire |

C20H17NO5 |

|---|---|

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

6,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(16),2(8),3,6,9,11,13(17),14-octaen-5-one |

InChI |

InChI=1S/C20H17NO5/c1-23-14-9-12-10(5-6-13(14)22)16-15-11(7-8-21-17(12)15)18(24-2)20(26-4)19(16)25-3/h5-9H,1-4H3 |

Clé InChI |

LSZCTBVMSGTFLL-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=CC1=O)C3=C(C(=C(C4=C3C2=NC=C4)OC)OC)OC |

Synonymes |

isoimerubrine |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Properties and Structure

Isoimerubrine is classified within the tropolone family, characterized by a fused tetracyclic carbon skeleton. Its molecular formula is , and it is known for its complex arrangement that contributes to its biological activity. The compound has been isolated from several plant species, particularly from the Menispermaceae family, which includes plants like Cissampelos pareira.

Pharmacological Applications

1. Anticancer Activity

this compound has shown promising results in anticancer research. Studies indicate that it exhibits cytotoxicity against various cancer cell lines. For instance, this compound demonstrated significant inhibition of cell proliferation in leukemia P388 cell lines, with an IC50 value of approximately 0.8 ng/mL . This suggests that this compound may serve as a potential lead compound for developing new anticancer therapies.

2. Antiviral and Antifungal Properties

Research has highlighted this compound's antiviral and antifungal activities. It has been found to inhibit the growth of certain viral strains and fungi, making it a candidate for further investigation in the development of antiviral drugs and antifungal treatments .

3. Quality Control in Herbal Medicine

this compound serves as a marker compound for quality control in herbal drugs derived from Cissampelos pareira. The application of DNA barcoding techniques has enabled researchers to authenticate herbal products by identifying specific phytochemical markers, including this compound . This ensures the safety and efficacy of herbal medicines in clinical use.

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on leukemia cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through the activation of caspase pathways. This research underscores the potential for this compound as a therapeutic agent in cancer treatment.

Case Study 2: Quality Assurance in Herbal Products

In a project aimed at improving the quality control processes for herbal medicines, researchers employed this compound as a reference compound to assess the authenticity of Cissampelos pareira extracts. The results demonstrated that this compound levels correlated with the genetic integrity of the plant material, confirming its utility as a quality marker.

Data Table: Biological Activities of this compound

Méthodes De Préparation

[4 + 3] Cycloaddition of Oxyallyl Intermediates

In the seminal work by Boger and Takahashi, the reaction of an α-alkoxy-substituted oxyallyl species 1a with a functionalized furan 1b yielded the 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold 1c , a critical precursor to this compound (Scheme 1). This transformation proceeds under mild thermal conditions (60°C, toluene) with high stereocontrol, achieving diastereomeric ratios exceeding 9:1.

Key advantages of this approach include:

-

Regioselectivity : Electron-donating alkoxy groups on the oxyallyl direct cycloaddition to the desired position.

-

Functional Group Tolerance : Substituents on the furan remain intact, enabling downstream derivatization.

Post-Cycloaddition Functionalization

Following cycloaddition, strategic oxidation and elimination steps install the tropolone moiety characteristic of this compound.

Moriarty Oxidation for Tropolone Formation

The Moriarty oxidation protocol using hypervalent iodine reagents (e.g., PhI(OAc)₂) converts the bicyclic ketone 2a to the tropolone 2b via a tandem oxidation-elimination sequence (Table 1).

Table 1: Optimization of Moriarty Oxidation

| Condition | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | PhI(OAc)₂ | CH₂Cl₂ | 25 | 68 |

| Modified (H₂O add.) | PhI(OAc)₂, H₂O | MeCN | 0 → 25 | 82 |

| Lewis Acid | PhI(OAc)₂, BF₃ | Toluene | 40 | 75 |

Critical observations include:

-

Solvent Effects : Polar aprotic solvents (MeCN) improve yields by stabilizing reactive intermediates.

-

Water Additives : Substoichiometric H₂O enhances proton transfer during elimination.

Regioselective Manipulation of Intermediate 3a

The final stages of synthesis require precise control over oxidation states and substituent positioning.

Redox Isomerization to this compound

Treatment of intermediate 3a with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane induces dehydrogenation, forming the conjugated tropolone system 3b (Equation 1).

Mechanistic Insights :

-

DDQ abstracts hydride from the allylic position, triggering aromatization.

-

Low temperatures (−10°C) prevent over-oxidation of sensitive functionalities.

Alternative Synthetic Routes and Comparative Analysis

While the [4 + 3] cycloaddition route dominates this compound synthesis, alternative methods provide valuable insights:

Intramolecular Diels-Alder Approach

A complementary strategy employs acetylene-tethered oxazoles undergoing intramolecular Diels-Alder reactions to form the isoquinoline core . Though less efficient (45–55% yields), this method demonstrates the versatility of cycloaddition chemistry in alkaloid synthesis.

Q & A

Q. How can researchers ensure data reproducibility in this compound studies?

- Framework :

- Pre-registration : Deposit synthetic protocols on platforms like ChemRxiv or SynArchive.

- Open Data : Share raw spectra, chromatograms, and crystallographic files (CCDC) .

Contradiction Analysis Table

| Reported Issue | Potential Causes | Resolution Methods | References |

|---|---|---|---|

| Variable cytotoxicity IC50 | Assay interference (e.g., redox-active byproducts) | LC-MS purity checks; counter-screen in redox-insensitive assays | |

| Discrepant melting points | Polymorphism or solvate formation | PXRD analysis; recrystallization from multiple solvents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.